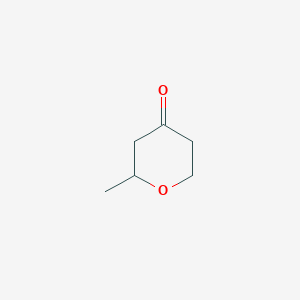
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- is a complex organic compound with the molecular formula C19H12N2O2S and a molecular weight of 332.4 g/mol. This compound is characterized by the presence of a benzoic acid moiety linked to a phenothiazine ring system through an imine (ylideneamino) linkage. Phenothiazine derivatives are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- typically involves the condensation of 4-aminobenzoic acid with 3H-phenothiazine-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the imine linkage. The reaction mixture is then subjected to reflux conditions to ensure complete condensation and formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the imine linkage can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Electrophilic substitution reactions can occur on the phenothiazine ring, allowing for the introduction of various substituents such as halogens, alkyl groups, or nitro groups. Common reagents for these reactions include halogens (chlorine, bromine), alkyl halides, and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Phenothiazine derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its unique structural features and reactivity.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- involves its interaction with various molecular targets and pathways. The phenothiazine moiety can engage in π–π interactions with biological targets, while the benzoic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. The specific pathways involved depend on the particular application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- can be compared with other phenothiazine derivatives, such as chlorpromazine, promethazine, and methylene blue. These compounds share a common phenothiazine core but differ in their substituents and functional groups, leading to variations in their chemical and biological properties.
Chlorpromazine: Used as an antipsychotic medication, it has a chlorine substituent on the phenothiazine ring.
Promethazine: An antihistamine with a dimethylaminopropyl group attached to the phenothiazine core.
Methylene Blue: A dye with a dimethylamino group on the phenothiazine ring, used in various diagnostic and therapeutic applications.
The uniqueness of benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- lies in its specific combination of a benzoic acid moiety and a phenothiazine ring, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
4-(phenothiazin-3-ylideneamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2S/c22-19(23)12-5-7-13(8-6-12)20-14-9-10-16-18(11-14)24-17-4-2-1-3-15(17)21-16/h1-11H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIDBRNPCIWYFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=NC4=CC=C(C=C4)C(=O)O)C=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437781 |
Source


|
| Record name | Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140222-07-7 |
Source


|
| Record name | Benzoic acid, 4-(3H-phenothiazin-3-ylideneamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)
![3-[(2-Phenylethyl)amino]propanenitrile](/img/structure/B170220.png)







